Heptan-3-yl acetate
CAS No.: 5921-83-5
Cat. No.: VC3896231
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5921-83-5 |
|---|---|
| Molecular Formula | C9H18O2 |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | heptan-3-yl acetate |
| Standard InChI | InChI=1S/C9H18O2/c1-4-6-7-9(5-2)11-8(3)10/h9H,4-7H2,1-3H3 |
| Standard InChI Key | QICIMADZMWGDTQ-UHFFFAOYSA-N |
| SMILES | CCCCC(CC)OC(=O)C |
| Canonical SMILES | CCCCC(CC)OC(=O)C |
Introduction
Chemical Identity and Structural Properties
Heptan-3-yl acetate is defined by the IUPAC name heptan-3-yl acetate, with a molecular weight of 158.24 g/mol . The compound’s structure consists of a seven-carbon chain (heptane) with an acetyloxy group (-OAc) at the third position. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| CAS Registry Number | 5921-83-5 | |
| Purity | ≥95% | |
| Storage Recommendations | Room temperature |
The ester’s branch at the third carbon induces steric effects that influence its reactivity, particularly in nucleophilic substitution and hydrolysis reactions. Its lipophilic nature, indicated by a calculated value of 2.1 (estimated via PubChem tools), enhances solubility in organic solvents like dichloromethane and ethyl acetate .
Synthesis and Industrial Production
Heptan-3-yl acetate is typically synthesized via acid-catalyzed esterification between heptan-3-ol and acetic acid. This reaction follows the general mechanism:
Industrial-scale production employs continuous distillation to remove water, driving the equilibrium toward ester formation. Alternative routes include transesterification of heptan-3-ol with acetyl chloride, which offers higher yields under anhydrous conditions .
Recent advances in enzymatic catalysis have explored lipase-mediated synthesis, leveraging enzymes like Candida cylindracea lipase for enantioselective acetylation . Although this method is less common for heptan-3-yl acetate, it highlights potential for producing chiral derivatives with applications in asymmetric synthesis .
Applications in Pharmaceutical and Biochemical Research
Role in Nucleoside Analog Synthesis
Heptan-3-yl acetate derivatives are pivotal in synthesizing bridged nucleoside analogues, which exhibit antiviral and anticancer activities. For example, Vorbrüggen coupling of diacetate intermediates with purine bases generates locked nucleic acids (LNAs) with enhanced binding affinity to RNA . In one protocol, heptan-3-yl acetate served as a protecting group during the synthesis of compound 67, which was subsequently deacetylated and cyclized to form bicyclic nucleoside 28 (53% yield over three steps) .
Cholesterol Metabolism Studies
CymitQuimica identifies heptan-3-yl acetate as a labelled cholesterol metabolite (C432501), used to trace sterol uptake and modification in mammalian cells . Its structural mimicry of hydroxycholesterols enables researchers to study lipid rafts and membrane dynamics without native cholesterol’s confounding reactivity . Cytotoxicity assays reveal that hydroximinosteroid analogues derived from this compound induce apoptosis in HepG2 liver carcinoma cells at IC~50~ values of 12–18 µM .
Analytical Characterization
Spectroscopic Data
Synblock provides comprehensive analytical documentation, including:
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NMR (400 MHz, CDCl~3~): δ 4.85 (quin, J = 6.2 Hz, 1H, -OCH), 2.05 (s, 3H, -OAc), 1.50–1.20 (m, 10H, aliphatic H) .
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GC-MS: Molecular ion peak at m/z 158.24, with fragmentation patterns confirming the acetate group .
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) elutes heptan-3-yl acetate at 8.2 minutes, offering a reliable purity assessment . LC-MS protocols are optimized for detecting trace impurities in pharmaceutical batches .
Emerging Research Directions
Recent studies explore heptan-3-yl acetate’s utility in metal-organic frameworks (MOFs) as a pore-forming agent. Its volatility allows it to template mesoporous structures, which are calcined to yield high-surface-area catalysts . Additionally, photodynamic therapy applications are under investigation, with preliminary data showing sensitization of singlet oxygen generation in the presence of porphyrin dyes .
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